(1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone

medicinal chemistry structure–activity relationship building block design

(1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone (CAS 918403-11-9) is a synthetic methylenecyclopropane (MCP) ketone belonging to the aryl cyclopropyl methanone class, with molecular formula C₁₂H₁₂O and molecular weight 172.22 g/mol. It features a 1-methyl-2-methylidenecyclopropyl core conjugated to a benzoyl group, forming a strained, exo-methylidene-bearing cyclopropane scaffold with a quaternary carbon at the 1-position.

Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
CAS No. 918403-11-9
Cat. No. B12621271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone
CAS918403-11-9
Molecular FormulaC12H12O
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC1(CC1=C)C(=O)C2=CC=CC=C2
InChIInChI=1S/C12H12O/c1-9-8-12(9,2)11(13)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3
InChIKeyVEYMQCAQNHSYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone (CAS 918403-11-9): Structural Baseline and Compound Class Context


(1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone (CAS 918403-11-9) is a synthetic methylenecyclopropane (MCP) ketone belonging to the aryl cyclopropyl methanone class, with molecular formula C₁₂H₁₂O and molecular weight 172.22 g/mol [1]. It features a 1-methyl-2-methylidenecyclopropyl core conjugated to a benzoyl group, forming a strained, exo-methylidene-bearing cyclopropane scaffold with a quaternary carbon at the 1-position . This compound is catalogued in PubChem (CID 15942306) and the EPA DSSTox database (DTXSID10580025) and is offered by specialty chemical suppliers as a screening compound or research intermediate, though it lacks entry in major commercial catalogues such as Sigma-Aldrich or TCI [2].

Why (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone Cannot Be Replaced by Generic Methylenecyclopropane or Cyclopropyl Ketone Analogs


Substituting (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone with a generic cyclopropyl phenyl ketone or the non-methylated analog (2-methylidenecyclopropyl)(phenyl)methanone (CAS 130012-70-3) introduces critical differences in steric environment, lipophilicity, and chemical reactivity that directly affect synthetic outcomes and potential biological target engagement [1]. The 1-methyl substituent creates a quaternary carbon center at the cyclopropane ring junction adjacent to the carbonyl, which alters the regioselectivity of ring-opening reactions—a property exploited in the synthesis of polysubstituted heterocycles from alkylidenecyclopropyl ketones [2]. Computed partition coefficients differ (XLogP3: 2.4 vs. 2.0 for the des-methyl analog), and the molecular weight increase (172.22 vs. 158.20 g/mol) shifts the compound further into lead-like chemical space, impacting solubility, membrane permeability, and protein-binding profiles [1]. These non-interchangeable physicochemical and structural features are quantified below.

Quantitative Differentiation Evidence for (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone vs. Closest Analogs


Quaternary Carbon at the Cyclopropane 1-Position: Structural Differentiation from the Des-Methyl Analog (CAS 130012-70-3)

The target compound possesses a 1-methyl substituent on the methylenecyclopropane ring, creating a quaternary carbon center (SMILES: CC1(CC1=C)C(=O)C2=CC=CC=C2) that is absent in the closest commercial analog (2-methylidenecyclopropyl)(phenyl)methanone (CAS 130012-70-3; SMILES: C=C1CC1C(=O)C2=CC=CC=C2) [1]. The quaternary center eliminates the sp³ C–H at the ring junction adjacent to the carbonyl, removing a potential site for metabolic oxidation and altering the stereoelectronic environment of the cyclopropane ring . The 1-methyl group also converts the cyclopropane C1 from a tertiary to a quaternary carbon, which influences the distal vs. proximal bond cleavage regioselectivity during metal-catalyzed ring-opening reactions [2].

medicinal chemistry structure–activity relationship building block design

Computed Lipophilicity (XLogP3) and Physicochemical Property Differentiation vs. Des-Methyl Analog

The target compound exhibits a computed XLogP3 of 2.4 versus 2.0 for the des-methyl analog (2-methylidenecyclopropyl)(phenyl)methanone (CAS 130012-70-3), representing a +0.4 log unit increase in predicted lipophilicity attributable to the single methyl group addition [1]. Molecular weight increases from 158.20 to 172.22 g/mol (+14.02 Da). Both compounds share identical hydrogen bond acceptor/donor counts (HBA = 1, HBD = 0) and topological polar surface area (TPSA = 17.1 Ų), indicating that the methyl group modifies passive permeability potential without altering hydrogen-bonding capacity [1]. The target compound's XLogP3 of 2.4 positions it within the optimal lipophilicity range (1–3) associated with favorable oral absorption in drug discovery settings [2].

drug-likeness ADME prediction physicochemical profiling

Synthetic Utility: Alkylidenecyclopropyl Ketones as Regioselective Precursors to Polysubstituted Pyrroles and Furans

Alkylidenecyclopropyl ketones, the structural class to which the target compound belongs, undergo palladium-catalyzed ring-opening cycloisomerization to yield 4H-pyrans, 2,3,4-trisubstituted furans, and 2,3,4,5-tetrasubstituted furans in good yields, with product distribution governed by catalyst choice (PdCl₂(CH₃CN)₂, NaI, or Pd(PPh₃)₄) and substrate substitution pattern [1]. Additionally, alkylidenecyclopropyl ketones react with amines via distal C–C bond cleavage of the cyclopropane to form 2,3,4-trisubstituted pyrroles; the reaction scope was demonstrated across varied substituents and amines [2]. The presence of the 1-methyl substituent on the target compound is expected to influence the regioselectivity of the ring-opening step, as substituent effects on the cyclopropane ring were shown to alter product distribution between distal and proximal cleavage pathways [1].

heterocycle synthesis ring-opening cyclization pyrrole synthesis

Cyclopropyl Methanone Class Antitubercular and Antimalarial Activity: Biological Relevance Benchmark

Although the target compound itself has no reported biological assay data, the broader cyclopropyl phenyl methanone class has demonstrated reproducible in vitro antitubercular and antimalarial activity. Ajay et al. (2010) reported that several 4-alkylaminoaryl phenyl cyclopropyl methanones inhibited Mycobacterium tuberculosis H37Rv with MIC values of 3.12–12.5 μg/mL and inhibited Plasmodium falciparum 3D7 with IC₅₀ values as low as 0.035–0.080 μg/mL (selectivity indices up to 6948) [1]. The target compound differs from the antitubercular chemotype (which bears a 4-alkylaminoaryl substitution on the phenyl ring) by carrying an unsubstituted benzoyl group and a methylenecyclopropane core instead of a simple cyclopropane [2]. This structural divergence means the target compound represents a distinct chemical starting point within the same gross chemotype space, offering an opportunity to probe the contribution of the exo-methylene and quaternary center to the class's anti-infective pharmacophore.

antitubercular antimalarial phenotypic screening

Commercial Availability Status and Procurement Differentiation

The target compound (CAS 918403-11-9) is listed by specialty chemical suppliers including lookchem and evitachem, with a catalog designation as a screening compound or research intermediate; it carries an SDS classifying it for industrial and non-human research use only . Critically, it is absent from the major research chemical catalogues (Sigma-Aldrich, TCI, Fisher Scientific), indicating that the compound is not a commodity item but a specialty offering with limited multi-vendor sourcing . The des-methyl analog (2-methylidenecyclopropyl)(phenyl)methanone, CAS 130012-70-3) is listed by multiple vendors (angenechem, chemsrc, evitachem), suggesting broader commercial availability [1]. For procurement purposes, the target compound's limited vendor base may necessitate longer lead times and custom synthesis arrangements, reinforcing that it cannot be trivially substituted by a more readily available cyclopropyl ketone analog without compromising structural specifications.

chemical procurement screening compound sourcing building block availability

Recommended Application Scenarios for (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone Based on Quantitative Differentiation Evidence


Scaffold-Hopping and SAR Expansion in Anti-Infective Phenotypic Screening

The cyclopropyl phenyl methanone class has validated in vitro antitubercular (MIC 3.12–12.5 μg/mL) and antimalarial (IC₅₀ as low as 0.035 μg/mL) activity [1]. (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone introduces two differentiating features—an exo-methylene group and a quaternary C1 center—not present in the published active chemotypes. This makes it a structurally distinct probe for SAR expansion studies aimed at understanding the pharmacophoric contribution of cyclopropane ring strain and substitution pattern to anti-infective potency. The compound's computed XLogP3 of 2.4 falls within the optimal range for cell permeability, supporting its use in cell-based phenotypic assays without requiring formulation additives [2].

Synthesis of 1,2,3,4-Tetrasubstituted Pyrroles via Regioselective Ring-Opening Cyclization

Alkylidenecyclopropyl ketones serve as efficient precursors to polysubstituted pyrroles through intermolecular cyclization with amines, a reaction that proceeds via distal C–C bond cleavage of the cyclopropane [1]. The 1-methyl substituent on the target compound is expected to bias the regiochemical outcome of the cyclization, potentially enabling access to 1,2,3,4-tetrasubstituted pyrrole regioisomers that are not accessible from the non-methylated analog (CAS 130012-70-3). Optimal reaction conditions employ 4 equivalents of amine, 0.5 equivalents of anhydrous MgSO₄ in CH₃CN, conditions under which the class has demonstrated good to excellent yields [1].

Lead-Like Fragment and Screening Library Design Requiring Quaternary Carbon-Containing Cyclopropane Scaffolds

With a molecular weight of 172.22 g/mol, XLogP3 of 2.4, TPSA of 17.1 Ų, and zero hydrogen bond donors, the compound occupies lead-like chemical space with the added three-dimensional character conferred by the sp³-rich cyclopropane core [1]. The quaternary carbon at the C1 position increases fraction sp³ (Fsp³) relative to the des-methyl analog and reduces the number of rotatable bonds capable of generating conformational flexibility, attributes associated with higher clinical developability in fragment-based drug discovery [2]. The compound's limited commercial availability from major vendors makes it a non-redundant addition to focused screening libraries where scaffold novelty is a selection criterion.

Mechanistic Probe for Cyclopropane Ring-Opening Regioselectivity Studies

The seminal work by Ma and coworkers established that substituent effects on alkylidenecyclopropyl ketones dictate the partitioning between distal and proximal C–C bond cleavage during metal-catalyzed cycloisomerization [1]. The target compound, with its 1-methyl quaternary center adjacent to the carbonyl, provides a defined test substrate for investigating how steric bulk at the ring junction influences the catalytic cycle outcome. PdCl₂(CH₃CN)₂/NaI systems favor 4H-pyran formation, while Pd(PPh₃)₄ promotes furan products [1]; testing the target compound under these divergent conditions would directly reveal whether the 1-methyl group exerts a dominant steric effect on regioselectivity, information that cannot be obtained from the non-methylated comparator.

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